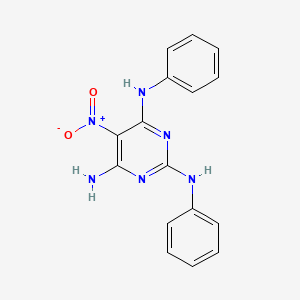

5-硝基-N2,N4-二苯基嘧啶-2,4,6-三胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

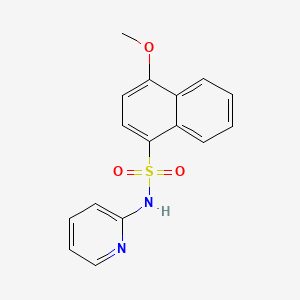

The molecule “5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine” contains a total of 40 bonds. There are 26 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 2 secondary amines (aromatic), 1 nitro group (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of N2,N4-diphenylpyrimidine-2,4-diamines has been studied for their potential as kinase-targeted antimalarials. The aim of the study was to make structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .Molecular Structure Analysis

The molecules of the compound have no internal symmetry despite the symmetric pattern of substitution in the pyrimidine ring. The intramolecular distances indicate polarization of the electronic structure. There are two intramolecular N—H O hydrogen bonds and molecules are linked into centrosymmetric dimers by pairs of three-centre C—H (O)2 hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine is C16H14N6O2. It has an average mass of 322.321 Da and a monoisotopic mass of 322.117828 Da .科学研究应用

合成和表征

5-硝基-N2,N4-二苯基嘧啶-2,4,6-三胺及其衍生物已通过各种化学反应合成,突出了它们在有机和药物化学中的相关性。例如,Sedova 等人。(2002) 通过使 2-氯-5-硝基-4,6-二苯基嘧啶与胺反应,合成了含氮衍生物,并通过红外光谱和质谱证实了它们的结构。这强调了该化合物在合成含氮杂环中的用途,而含氮杂环在药物化学和材料科学中很受关注 (Sedova, Shkurko, & Nekhoroshev, 2002)。

高能材料开发

该化合物的衍生物,特别是那些涉及硝化和氧化反应的衍生物,已在高能材料的开发中找到应用。Manzoor 等人。(2021) 讨论了基于 5-亚硝基-2,4,6-三氨基嘧啶的 N-氧化合成了高能化合物的合成和表征,揭示了密度高且形成热正的化合物,表明在高性能炸药中具有潜在用途 (Manzoor et al., 2021)。

分子电子学

在分子电子学领域,已经探索了在分子中掺入硝胺氧化还原中心,类似于衍生自 5-硝基-N2,N4-二苯基嘧啶-2,4,6-三胺的硝胺氧化还原中心,以了解它们的独特电学特性。陈等人。(1999) 的一项著名研究利用含有硝胺氧化还原中心的分子在电子器件中实现了负微分电阻和显着的开-关峰谷比,突出了该化合物在纳电子应用中的潜力 (Chen, Reed, Rawlett, & Tour, 1999)。

作用机制

Target of Action

The primary targets of the compound 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine are cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E1 and CDK9/cyclin T1 . CDKs are pivotal kinases in cell cycle transition and gene transcription .

Mode of Action

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine interacts with its targets, CDK2/cyclin E1 and CDK9/cyclin T1, by inhibiting their activities . This inhibition is generally correlated well with the cytotoxicity of these compounds .

Biochemical Pathways

The compound 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine affects the biochemical pathways associated with cell cycle transition and gene transcription . By inhibiting CDK2/cyclin E1 and CDK9/cyclin T1, it disrupts the normal functioning of these pathways .

Pharmacokinetics

Similar compounds have been shown to exhibit significant inhibition against tumor cell lines, suggesting a reasonable level of bioavailability .

Result of Action

The molecular and cellular effects of 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine’s action include potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1 . This leads to cell cycle arrest in the G2/M phase .

Action Environment

The efficacy of similar compounds has been tested against various tumor cell lines, suggesting that the compound’s action may be influenced by the cellular environment .

未来方向

属性

IUPAC Name |

5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJUOEVKQFBVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)